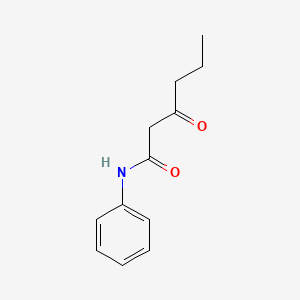

3-oxo-N-phenylhexanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16682-98-7 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-oxo-N-phenylhexanamide |

InChI |

InChI=1S/C12H15NO2/c1-2-6-11(14)9-12(15)13-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15) |

InChI Key |

NMKOPQKZWILKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 3 Oxo N Phenylhexanamide

Classical Organic Synthetic Routes to 3-oxo-N-phenylhexanamide

Traditional synthetic approaches to this compound primarily rely on the formation of an amide bond between a 3-oxohexanoic acid derivative and aniline (B41778), or the C-acylation of an appropriate amide enolate equivalent.

Amidation Reactions Employing Various Coupling Reagents and Catalysts

The direct condensation of a carboxylic acid and an amine is a fundamental method for forming an amide bond. This transformation typically requires the activation of the carboxylic acid moiety to enhance its reactivity. researchgate.net A wide array of coupling reagents has been developed for this purpose, applicable to the synthesis of this compound from 3-oxohexanoic acid and aniline.

These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. merckmillipore.comsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective reagents that activate carboxylic acids by forming an O-acylisourea intermediate. americanpeptidesociety.org To minimize side reactions and reduce the risk of racemization at the α-carbon, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.org

Phosphonium salts , including BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate), are highly efficient and generate active esters that readily react with amines. sigmaaldrich.com They are particularly useful for sterically hindered couplings. merckmillipore.com

Aminium/Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents. sigmaaldrich.compeptide.com HATU, which incorporates a HOAt moiety, is noted for its high reactivity and ability to suppress side reactions, making it suitable for challenging syntheses. merckmillipore.comsigmaaldrich.com

The general mechanism involves the reaction of the coupling reagent with the carboxyl group of 3-oxohexanoic acid to form a highly reactive acylating intermediate, which is then susceptible to nucleophilic attack by the amino group of aniline to furnish the final amide product.

| Reagent Class | Examples | Activating Group | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Cost-effective; often used with additives (e.g., HOBt) to prevent side reactions. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | High efficiency, low racemization; generates non-urea byproducts. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Fast reaction rates, high yields; HATU is particularly effective for difficult couplings. merckmillipore.compeptide.com |

Strategies for Precursor Synthesis and Derivatization

The primary precursors for this compound are a C6 β-keto acid or ester and aniline. The synthesis of the β-ketoacyl component is a critical step. One of the most fundamental methods for constructing β-keto esters is the Claisen condensation, which involves the base-catalyzed reaction between two ester molecules. organic-chemistry.org For the synthesis of ethyl 3-oxohexanoate, this would involve the condensation of ethyl butyrate (B1204436) and ethyl acetate.

Alternative strategies include the C-acylation of amide enolates or their synthetic equivalents. nih.gov However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton. nih.gov A more modern approach involves the reaction of fatty acids with Meldrum's acid, using reagents like DCC and dimethylaminopyridine (DMAP), to produce β-keto esters which can then be converted to the desired β-keto amide. rsc.org

Another route is the domino fragmentation of intermediates derived from the acylation of β-enamino amides, which serve as synthetic equivalents of amide enolates. nih.gov This method allows for the preparation of functionalized β-keto amides from activated amino acids, showcasing a pathway that could be adapted for simpler structures. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity in Laboratory Scale

Achieving high yield and selectivity in the synthesis of β-keto amides like this compound requires careful optimization of several reaction parameters, including solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

Studies on analogous β-keto amide syntheses provide valuable insights into typical optimization processes. Key factors to consider include:

Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in a palladium-catalyzed synthesis of a related compound, toluene (B28343) was found to be superior to other solvents like DCM, THF, or DMF. researchgate.net The use of degassed solvent was also critical to prevent the oxidation of catalysts. researchgate.net

Temperature: Reaction temperature is a crucial variable. In one study, the yield of the target product increased with temperature, reaching an optimum at 60 °C. researchgate.net

Catalyst and Additives: The type and amount of catalyst and any necessary additives are paramount. In a silver-mediated reaction, Ag₂CO₃ was found to be indispensable for the synthesis. researchgate.net The stoichiometric ratio between the catalyst, additives, and substrates often requires fine-tuning to maximize yield. researchgate.net

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to achieve maximum conversion without significant product degradation. An optimal reaction time of 15 hours was identified in one related synthesis. researchgate.net

| Parameter | Variable Investigated | Optimal Condition (Example) | Reference |

|---|---|---|---|

| Solvent | Toluene, DCM, THF, DMF, H₂O | Toluene | researchgate.net |

| Temperature | Room Temp. to 80 °C | 60 °C | researchgate.net |

| Catalyst Loading | 1 mol% to 20 mol% | Stoichiometrically proportional yield observed | researchgate.net |

| Additive | Ag₂CO₃, Ag₂O | Ag₂CO₃ | researchgate.net |

| Time | 6 h to 24 h | 15 h | researchgate.net |

Novel and Sustainable Approaches for this compound Synthesis

In response to the growing need for environmentally responsible chemical processes, modern synthetic chemistry has focused on developing novel and sustainable methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Application of Green Chemistry Principles (e.g., Solvent-Free, Water-Mediated Syntheses)

Green chemistry principles are increasingly being applied to amide synthesis. A key focus is the replacement of volatile and toxic organic solvents with more benign alternatives, with water being the ideal choice. researchgate.net Water-mediated Ullmann-type N-arylation reactions, catalyzed by copper, have been developed for amides, offering a sustainable alternative to traditional cross-coupling methods that often rely on organic solvents. dntb.gov.ua Such a method could potentially be applied to couple a 3-oxohexanamide precursor with an aryl halide.

Solvent-free reaction conditions represent another important green strategy. mdpi.com Performing reactions neat or with a minimal amount of a recyclable solvent reduces waste and simplifies product purification. For example, a transamidation reaction catalyzed by H₂SO₄-SiO₂ has been successfully performed under solvent-free conditions at 70 °C, offering a clean and efficient protocol. mdpi.com These principles provide a framework for developing more sustainable routes to this compound.

Utilization of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. durham.ac.uk These benefits include superior control over reaction parameters like temperature and residence time, enhanced safety when dealing with hazardous intermediates, and streamlined scalability from laboratory to industrial production. nih.govnih.gov

The application of flow chemistry can lead to significantly higher reaction rates and yields. For instance, an aldol (B89426) reaction that required 24 hours to complete in a batch process reached 100% conversion in just 20 minutes in a flow reactor. nih.gov Similarly, a reaction that took 6 hours in batch was completed in 6 minutes under flow conditions with improved yield and enantioselectivity. nih.gov

For the synthesis of this compound, a multi-step sequence could be integrated into a continuous flow process. durham.ac.uk This could involve the in-line generation of a reactive precursor, such as an acid chloride from 3-oxohexanoic acid, which is then immediately mixed with a stream of aniline. thieme-connect.de This approach minimizes the handling of unstable intermediates and allows for rapid optimization and production. nih.govmdpi.com

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 20 minutes | nih.gov |

| Conversion | Completion | 100% | nih.gov |

| Key Advantage | Simple setup for small scale | Rapid reaction, scalability, safety | durham.ac.uknih.gov |

Photocatalytic and Electrocatalytic Methodologies

While specific research on the direct photocatalytic or electrocatalytic synthesis of this compound is not extensively documented, related methodologies provide a conceptual framework for its potential synthesis. Photocatalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful tool for C-N bond formation. For instance, photocatalyzed routes for amide synthesis from alcohols and amines have been developed, employing catalysts like Ru(bpy)3Cl2*6H2O under blue LED irradiation. acs.org These reactions proceed via the generation of radical intermediates, offering a mild alternative to traditional amidation methods. Another relevant approach involves the visible-light-mediated oxidative amidation of enamines, which can be converted into amides using a photocatalyst such as Ru(bpy)3Cl2·6H2O and molecular oxygen as the oxidant. nih.gov

In a similar vein, nickel-catalyzed amidation of β-keto esters presents a convergent synthetic strategy. researchgate.netnih.gov Although not a direct photocatalytic or electrocatalytic method for the final C-N bond formation with aniline, it highlights modern catalytic approaches to functionalize the α-position of β-keto carbonyl compounds. This method uses nickelocene (B73246) as a catalyst to facilitate the amidation, suggesting that transition metal catalysis could be adapted to photocatalytic or electrocatalytic systems for the synthesis of this compound.

Electrocatalytic methods also offer a sustainable approach to C-N bond formation. These techniques use electrical energy to drive reactions, often under mild conditions. While direct electrochemical synthesis of this compound from a β-keto ester and aniline has not been detailed, the principles of electrosynthesis are applicable. Electrocatalysis can be used to generate reactive species in situ, potentially enabling the amidation reaction with high efficiency and selectivity. The development of specific electrode materials and reactor designs would be crucial for optimizing such a process. e-biotech.de

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives for the synthesis of amides like this compound. These methods leverage the catalytic power of enzymes to perform specific chemical transformations under mild conditions.

Enzyme Selection and Engineering for Specific Transformations (e.g., Lipases, Proteases)

Lipases are a prominent class of enzymes utilized for amide bond formation. nih.gov Notably, Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym 435, has demonstrated high efficiency in catalyzing amidation reactions. mdpi.comnih.gov Lipases can catalyze the direct amidation of carboxylic acids or the aminolysis of esters. rsc.org A plausible chemoenzymatic route to this compound could involve the CALB-catalyzed reaction between a 3-oxohexanoic acid derivative (such as an ester) and aniline. Research has shown that lipases can mediate the amidation of anilines with 1,3-diketones through C-C bond cleavage, suggesting a broad substrate scope that could encompass β-keto compounds. mdpi.com

Proteases, enzymes that naturally hydrolyze peptide bonds, can also be used for amide synthesis under kinetically or thermodynamically controlled conditions. nih.gov By carefully selecting the enzyme and reaction conditions, the equilibrium can be shifted towards synthesis rather than hydrolysis. While their application is more common in peptide synthesis, the substrate promiscuity of some proteases could potentially be exploited for the synthesis of this compound.

Enzyme engineering plays a crucial role in optimizing biocatalysts for specific applications. nih.gov Techniques such as rational design and directed evolution can be employed to enhance the activity, stability, and substrate specificity of enzymes like lipases and proteases. For the synthesis of this compound, engineering efforts could focus on improving the enzyme's acceptance of the β-keto acid or ester and aniline as substrates, as well as enhancing its stability in the chosen reaction medium.

Bioreactor Design and Process Optimization for Biosynthesis

The design of the bioreactor is critical for the successful implementation of a biocatalytic process on a larger scale. For the enzymatic synthesis of this compound, a stirred-tank reactor would be a common choice, allowing for good mixing of the substrates with the (often immobilized) enzyme. The use of immobilized enzymes, such as Novozym 435, simplifies catalyst recovery and reuse, making the process more cost-effective and sustainable. nih.gov

The table below summarizes key parameters that would need to be optimized for the biocatalytic synthesis of this compound.

| Parameter | Range/Options | Rationale |

| Enzyme | Lipase (e.g., CALB), Protease | High efficiency in amidation, potential for stereoselectivity. |

| Enzyme Form | Immobilized (e.g., Novozym 435) | Ease of separation and reuse, enhanced stability. |

| Substrates | 3-oxohexanoic acid or its ester, Aniline | Precursors for the target molecule. |

| Solvent | Organic solvent (e.g., toluene, CPME), Solvent-free | To shift equilibrium towards synthesis. |

| Temperature | 30-70 °C | Optimal range for enzyme activity and stability. |

| pH (if aqueous) | Near neutral | To maintain enzyme structure and activity. |

| Water Activity | Low | To minimize hydrolysis side reactions. |

| Bioreactor Type | Stirred-tank, Packed-bed, Membrane | To ensure efficient mixing and potential for continuous processing. |

Stereoselective Enzymatic Synthesis of Chiral Analogs (if applicable)

While this compound itself is achiral, enzymatic methods are particularly powerful for the synthesis of chiral molecules. If a chiral center were introduced into the hexanamide (B146200) backbone, for example at the α or β position, stereoselective enzymatic synthesis could be employed to produce a specific enantiomer.

Enzymes are inherently chiral and can exhibit high enantioselectivity. For instance, lipases are widely used for the kinetic resolution of racemic alcohols and amines. rsc.org This principle could be applied to the synthesis of a chiral analog of this compound, where the enzyme would selectively react with one enantiomer of a racemic substrate, allowing for the separation of the two enantiomers.

Furthermore, engineered enzymes can be designed to produce a specific stereoisomer with high enantiomeric excess. For example, engineered myoglobin (B1173299) variants have been used for the asymmetric synthesis of enantioenriched lactams via intramolecular C-H amidation. nih.govescholarship.org This demonstrates the potential of biocatalysis to create complex chiral structures with high precision. The development of biocatalysts for the stereoselective synthesis of chiral β-keto amides would be a valuable extension of this methodology. researchgate.net

No Published Research Linking this compound to Quorum Sensing Modulation in Bacteria

A comprehensive review of scientific literature reveals no published studies investigating the role of the chemical compound this compound in the modulation of bacterial quorum sensing or its impact on the virulence factor expression of pathogens such as Pseudomonas aeruginosa or Chromobacterium violaceum.

Despite targeted searches for research on the molecular interactions and biological activities of this compound, there is a significant absence of data related to its effects on N-acylhomoserine lactone (AHL) signaling pathways, a cornerstone of quorum sensing in many Gram-negative bacteria. Consequently, information regarding its potential interference mechanisms with AHLs or its molecular interactions with key quorum sensing receptors and synthases, such as LasR and RhlR in P. aeruginosa, is not available.

Similarly, the scientific record lacks any investigations into the broader enzymatic inhibition or activation profile of this compound within bacterial systems. There are no public studies identifying or characterizing its potential target enzymes, such as hydrolases, reductases, or oxidoreductases in bacteria, nor are there any detailed kinetic characterizations of such interactions.

The existing, albeit limited, research on this compound is in a different scientific domain. Studies have documented its synthesis and its investigation as a potential inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway, with a focus on developing new herbicides. However, this line of research does not overlap with the topics of bacterial communication or virulence.

Therefore, it is not possible to construct a scientifically accurate article on the quorum sensing modulation or enzymatic inhibition activities of this compound in bacterial systems as per the requested outline, due to the current lack of published research in this specific area.

Molecular Interactions and Biological Activities of 3 Oxo N Phenylhexanamide Non Clinical Focus

Enzymatic Inhibition and Activation Studies of 3-oxo-N-phenylhexanamide

Exploration of Allosteric Modulation and Active Site Binding Mechanisms

Currently, there is a notable lack of specific research detailing the allosteric modulation and active site binding mechanisms of this compound. Scientific literature does not provide significant data on its direct interactions with specific enzymes or receptors, including kinetic studies or molecular docking simulations that would elucidate its binding mode.

While the broader class of N-acyl homoserine lactones (AHLs), to which this compound is structurally related, are known to interact with transcriptional regulators in bacteria, specific details regarding the binding of the N-phenylhexanamide variant are not available. General principles of AHL-receptor binding involve the insertion of the acyl chain into a hydrophobic pocket and hydrogen bonding interactions with the homoserine lactone ring. However, the presence of a phenyl group in place of the homoserine lactone in this compound suggests a different binding mechanism that has not yet been characterized.

Cellular and Subcellular Effects in Non-Mammalian Biological Models

Impact on Microbial Biofilm Formation, Maturation, and Dispersal

There is limited direct evidence in the scientific literature specifically investigating the impact of this compound on microbial biofilm formation, maturation, and dispersal. However, the structural similarity of this compound to quorum sensing molecules, particularly N-acyl homoserine lactones (AHLs), suggests a potential role in modulating these processes. AHLs are key signaling molecules in many Gram-negative bacteria that regulate biofilm development.

Research on other AHL analogs has shown that modifications to the acyl chain and the lactone ring can lead to either agonistic or antagonistic effects on quorum sensing-regulated processes, including biofilm formation. It is plausible that this compound could interfere with the binding of native AHLs to their cognate LuxR-type receptors, thereby inhibiting or altering biofilm architecture. For instance, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, which utilize AHLs, are crucial for biofilm maturation and the production of extracellular matrix components. nih.gov Compounds that interfere with these systems can disrupt the normal development of biofilms. mdpi.com

Further research is necessary to specifically determine the effect of this compound on biofilms of clinically relevant bacteria such as P. aeruginosa and Staphylococcus aureus.

Modulation of Cellular Metabolism and Growth in Bacterial Cultures and Fungi

Studies on structurally related compounds, such as other N-acyl amides and acetamides, have shown varied effects on microbial growth. For example, certain N-phenylacetamide derivatives have demonstrated antifungal activity against Candida species. nih.gov However, it cannot be assumed that this compound would exhibit similar properties without direct experimental evidence.

Interactions with Model Organism Systems for Fundamental Biological Understanding (e.g., Caenorhabditis elegans, Drosophila melanogaster larvae)

There is currently no published research on the interactions of this compound with model organisms such as the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster larvae. These model systems are often used to investigate the fundamental biological effects of chemical compounds, including toxicity, developmental effects, and impacts on conserved signaling pathways. The absence of such studies means that the potential effects of this compound on eukaryotic systems, even at a basic biological level, remain unknown.

Advanced In Vitro Assays and High-Throughput Screening Methodologies

Development of Reporter Gene Assays for Specific Biological Pathways

The development of specific reporter gene assays for investigating the activity of this compound on biological pathways is not documented in the scientific literature. Reporter gene assays are powerful tools for screening compound libraries and elucidating mechanisms of action. Typically, these assays involve genetically modifying a cell line to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.

Given the structural similarity of this compound to quorum sensing molecules, a relevant reporter gene assay could be designed using a bacterial strain engineered to express a reporter gene in response to the activation or inhibition of a quorum sensing receptor. For example, a common approach involves using a bacterial strain that lacks its native AHL synthase but contains a LuxR-type receptor and a cognate promoter fused to a reporter gene. The ability of this compound to either induce or inhibit the expression of the reporter in the presence of a native AHL could then be quantified. While the principles for designing such an assay are well-established, no specific application or development for this compound has been reported.

Miniaturized Assays for Screening Analogs and Derivatives in Research Contexts

In the exploration of the biological activities of this compound and its analogs, miniaturized assays are pivotal for enabling high-throughput screening (HTS). These assays are conducted in microplates, typically with 96, 384, or even 1,536 wells, allowing for the simultaneous testing of numerous compounds with minimal reagent consumption. The choice of assay depends on the biological target and the nature of the interaction being investigated.

For screening libraries of this compound derivatives, a variety of miniaturized assay formats can be employed. Spectrophotometric assays, such as those based on absorbance, fluorescence, or luminescence, are common due to their sensitivity and compatibility with automated plate readers. For instance, if the target is an enzyme, the assay can be designed to measure the consumption of a substrate or the formation of a product that results in a change in optical properties. Fluorescence-based assays, in particular, are widely used for their high sensitivity and dynamic range.

Capillary electrophoresis-based assays offer another miniaturized format where sampling, mixing, reaction, separation, and detection are integrated into a single capillary. This method significantly reduces reagent consumption and analysis time, making it suitable for high-throughput screening of enzyme inhibitors. Mass spectrometry is also increasingly being used in HTS to directly measure the enzymatic conversion of a substrate to a product, offering a label-free and highly sensitive detection method.

Below is a table summarizing various miniaturized assay types that could be adapted for screening this compound analogs:

| Assay Type | Principle | Detection Method | Advantages | Considerations |

|---|---|---|---|---|

| Colorimetric | Enzymatic reaction produces a colored product. | Absorbance Plate Reader | Simple, cost-effective. | Lower sensitivity compared to other methods. |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a target. | Fluorescence Plate Reader | Homogeneous (no-wash) format, sensitive. | Requires fluorescent labeling, potential for compound interference. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor and an acceptor fluorophore when in close proximity. | TR-FRET Plate Reader | Homogeneous, high signal-to-noise ratio. | Requires specific labeling of interacting partners. |

| Luminescence | Enzymatic reaction produces light. | Luminometer | Extremely sensitive, low background. | Often requires a specific engineered enzyme (e.g., luciferase). |

| AlphaScreen® | Bead-based assay where singlet oxygen transfer from a donor to an acceptor bead upon interaction generates a chemiluminescent signal. | AlphaScreen Plate Reader | Highly sensitive, homogeneous. | Can be sensitive to light and oxygen. |

| Mass Spectrometry (MS) | Direct detection of substrate and product masses. | Mass Spectrometer | Label-free, high information content. | Higher initial instrument cost, lower throughput than some optical methods. nih.gov |

Automated Platforms for Rapid Assessment of Biological Interactions

To rapidly assess the biological interactions of a large library of this compound analogs and derivatives, automated platforms are essential. These platforms integrate various laboratory instruments with robotic systems to perform experiments with high throughput and minimal human intervention. dispendix.comhudsonlabautomation.com A typical automated screening system is orchestrated by a central robotic arm that transports microplates between different stations. nih.gov

The core components of such a platform include:

Compound Management and Storage: Automated systems for storing and retrieving compound libraries, often in a controlled environment to ensure compound integrity.

Liquid Handling Stations: These are crucial for accurately dispensing small volumes of reagents, compounds, and cells into microplates. dispendix.combeckman.com Acoustic dispensing technology allows for highly precise, non-contact liquid transfer.

Plate Handlers and Robotics: Robotic arms and plate stackers move plates between different modules of the system, ensuring a continuous workflow. hudsonlabautomation.comnih.gov

Incubators: For cell-based assays or enzymatic reactions that require a specific temperature and atmosphere.

Detection Instruments: High-throughput plate readers capable of measuring absorbance, fluorescence, luminescence, or other signals are integrated into the platform. nih.gov

Data Acquisition and Analysis Software: Sophisticated software controls the entire screening process, collects data from the readers, and performs initial data analysis to identify "hits" or active compounds. dispendix.comscdiscoveries.com

The workflow on an automated platform for screening this compound derivatives would typically involve the following steps:

Assay-ready plates containing the target of interest (e.g., an enzyme or cells) are prepared.

The automated liquid handler dispenses the library of this compound analogs into the assay plates.

The robotic arm moves the plates to an incubator for a defined period.

After incubation, the robotic arm transfers the plates to a station where detection reagents are added.

Finally, the plates are moved to a plate reader for signal detection.

The data is automatically captured and analyzed by the integrated software to identify compounds that exhibit the desired biological activity.

This high degree of automation not only increases the speed and throughput of the screening process but also enhances the reproducibility and quality of the data by minimizing human error. beckman.com

The following table outlines the key components of an automated screening platform:

| Component | Function | Key Technologies |

|---|---|---|

| Central Robotic Arm | Transports microplates between stations. | Articulated robotic arms, linear rail systems. nih.gov |

| Liquid Handlers | Dispense reagents, compounds, and cells. | Acoustic dispensing, automated pipetting systems. dispendix.com |

| Plate Storage and Management | Stores and retrieves compound and assay plates. | Automated carousels, stackers, plate hotels with barcoding. nih.gov |

| Detection Systems | Measures assay signals. | Multi-mode microplate readers (absorbance, fluorescence, luminescence), high-content imaging systems. nih.gov |

| Incubators and Environmental Control | Provides controlled environment for biological reactions. | Automated CO2 incubators, temperature-controlled chambers. |

| Control and Informatics Software | Orchestrates the workflow and manages data. | Scheduling software, Laboratory Information Management Systems (LIMS), data analysis packages. scdiscoveries.com |

Structure Activity Relationship Sar and Rational Design of 3 Oxo N Phenylhexanamide Analogs

Systematic Modification Strategies for 3-oxo-N-phenylhexanamide Scaffolds

The rational design of analogs based on the this compound framework involves a series of systematic modifications to its three primary components: the N-phenyl group, the amide linkage, and the hexanamide (B146200) chain.

The N-phenyl ring and the amide nitrogen are pivotal regions for modification, as substituents in these positions can profoundly influence the molecule's electronic properties, conformation, and ability to form key interactions with biological targets.

The introduction of various substituents onto the phenyl ring can alter the electronic environment of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can impact the molecule's binding affinity and activity. For instance, in studies of structurally related N-phenylcarboxamide derivatives, it has been observed that specific substitutions can either enhance or diminish biological effects. mdpi.com For example, introducing a cyano (-CN) group, a potent EWG, at the ortho position of the phenyl ring has been shown in some molecular classes to significantly decrease the expression of certain biological targets, whereas groups like methyl (-CH3) or trifluoromethyl (-CF3) can lead to inactivity. mdpi.com The position of the substituent (ortho, meta, para) is also crucial, as it dictates the spatial orientation and potential for steric hindrance or favorable interactions within a receptor's binding pocket.

Modification of the amide nitrogen itself, for example, through N-alkylation, can affect the compound's hydrogen bonding capacity. The amide proton is often a critical hydrogen bond donor; its replacement with an alkyl group would eliminate this interaction, which could be detrimental to activity if that bond is essential for target binding. Conversely, if a hydrophobic pocket is present near the amide nitrogen, N-alkylation could lead to favorable van der Waals interactions.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on Biological Activity of this compound Analogs

| Position | Substituent | Electronic Effect | Predicted Impact on Activity | Rationale |

| Para | -OCH₃ | Donating | Increase/Decrease | May enhance binding through hydrogen bond acceptance or cause steric clash. |

| Meta | -Cl | Withdrawing | Increase | Can form halogen bonds and improve pharmacokinetic properties. |

| Ortho | -CN | Withdrawing | Increase | Potential for strong dipole interactions or hydrogen bonding with target residues. mdpi.com |

| Para | -NO₂ | Withdrawing | Decrease | May introduce unfavorable steric bulk or electronic properties. |

| Meta | -CH₃ | Donating | Variable | Can provide beneficial hydrophobic interactions or unfavorable steric hindrance. |

The hexanamide chain provides a flexible linker that can be modified to optimize the compound's orientation and interactions within a binding site. Alterations to its length, rigidity, and functionalization are key strategies in analog design.

Chain Length: Varying the length of the alkyl chain can determine whether the pharmacophoric groups at each end are positioned optimally for simultaneous interaction with their respective binding sites. A shorter or longer chain might improve or worsen the fit within a target protein.

Saturation: Introducing degrees of unsaturation, such as double or triple bonds, can rigidify the chain's conformation. This reduces the molecule's flexibility, which can be entropically favorable for binding if the rigid conformation is the one recognized by the target.

Functionalization: The incorporation of functional groups along the chain can introduce new interaction points. For example, studies on related 6-phenylhexanamide (B1615602) derivatives have shown that adding a hydroxyl group to a cyclohexyl analog introduced at the end of the chain can significantly impact potency and selectivity. nih.gov Such functionalization can provide additional hydrogen bonding opportunities and improve solubility.

Table 2: Examples of Hexanamide Chain Modifications in Related Phenylalkanamide Scaffolds

| Modification Type | Example | Observed Effect | Reference |

| Functionalization | Addition of a 4-hydroxycyclohexyl group | Yielded a preclinical candidate with improved potency, selectivity, and oral bioavailability. | nih.gov |

| Isomerism | Use of a trans-4-hydroxycyclohexyl isostere | Showed exclusive functionality and protein engagement compared to the cis form. | nih.gov |

| Chain Replacement | Replacement of linear chain with cyclic structures | Can improve pharmacokinetic properties and target engagement. | nih.gov |

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule is often a critical determinant of its activity. nih.gov For analogs of this compound, which can possess chiral centers, the spatial arrangement of atoms can dictate how the molecule is recognized by its target.

Often, only one enantiomer or diastereomer of a chiral compound will exhibit the desired biological activity, while the other(s) may be inactive or even produce off-target effects. nih.govnih.gov This stereoselectivity arises because the precise three-dimensional arrangement of functional groups must complement the architecture of the target's binding site to achieve effective binding. In the rational design of mitofusin activators based on a 6-phenylhexanamide scaffold, researchers found that functionality and protein engagement were exclusive to the trans isomer of a 4-hydroxycyclohexyl analog, with the cis isomer being inactive. nih.gov This highlights the profound impact that subtle changes in stereochemistry can have on molecular recognition and underscores the importance of synthesizing and testing stereochemically pure compounds.

Computational Approaches to Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and understanding the molecular basis of their interactions, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features. nih.gov Multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the observed biological activity. A robust QSAR model can guide the design of new analogs by identifying the key molecular properties that need to be optimized for enhanced activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity |

| Steric/Topological | Molar Refractivity, Wiener Index, Molecular Weight | Size, shape, branching |

| Lipophilicity | LogP | Partitioning between aqueous and lipid phases |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov If the three-dimensional structure of the biological target of this compound is known, docking simulations can be performed for a series of analogs. These simulations place the ligand into the active site of the target and calculate a binding score, which estimates the binding affinity. mdpi.com

The results of docking can provide valuable insights into the SAR by:

Visualizing the binding mode: Revealing the specific amino acid residues that interact with the ligand.

Explaining observed activity: High-affinity interactions, such as hydrogen bonds and hydrophobic contacts, can explain why certain analogs are more potent than others. nih.gov

Guiding rational design: Identifying unoccupied pockets or regions within the active site where the ligand could be modified to form additional favorable interactions.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms in the system, providing a more dynamic and realistic view of the binding interactions and helping to confirm the stability of the binding pose predicted by docking.

Pharmacophore Modeling and Virtual Screening for Novel Interacting Molecules

Pharmacophore modeling is a cornerstone of modern drug discovery and computational biology, serving as a powerful tool to identify novel molecules that can interact with a specific biological target. nih.gov This approach focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to its target receptor. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

In the context of this compound, a ligand-based pharmacophore model can be developed in the absence of a known 3D structure of its biological target. nih.gov This involves analyzing a set of known active analogs of this compound to identify the common chemical features responsible for their biological activity. The resulting pharmacophore model represents a hypothesis of the key interaction points within the receptor's binding site.

Once a statistically robust pharmacophore model is generated, it can be employed in virtual screening campaigns. nih.gov Large chemical databases, containing millions of diverse compounds, can be rapidly screened to identify molecules that match the pharmacophore model. This process filters out molecules that are unlikely to bind to the target, significantly narrowing down the number of candidates for further experimental testing. The identified "hits" from the virtual screen, while structurally diverse, are predicted to possess the necessary chemical features for biological activity. These hits can then be acquired or synthesized and subjected to in vitro and in vivo assays to validate their activity and identify novel lead compounds for further development.

The integration of pharmacophore modeling with molecular dynamics simulations can provide a more dynamic and physiologically relevant understanding of ligand-receptor interactions. researchgate.net This combined approach can help refine the pharmacophore models and improve the accuracy of virtual screening predictions.

Design Principles for Enhanced Selectivity and Potency in Research Probes

The development of highly selective and potent research probes is crucial for accurately dissecting biological pathways and validating drug targets. For analogs of this compound, several design principles can be applied to enhance these properties. A primary strategy involves exploiting subtle differences in the binding sites of related biological targets to achieve selectivity.

Structure-Activity Relationship (SAR) studies form the foundation for rational design. By systematically modifying the chemical structure of this compound and evaluating the corresponding changes in biological activity, key structural motifs that govern potency and selectivity can be identified. mdpi.com For instance, introducing substituents at various positions on the phenyl ring or modifying the hexanamide chain can significantly impact target engagement. nih.gov

Computational modeling , including quantitative structure-activity relationship (QSAR) analysis, can further guide the design process. nih.gov QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of potency for novel, unsynthesized analogs. This enables the prioritization of synthetic efforts towards compounds with the highest predicted activity.

Isosteric and bioisosteric replacements are another key design principle. This involves substituting specific functional groups within the this compound scaffold with other groups that have similar physical or chemical properties but can lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle could alter the molecule's interaction profile with its target and off-targets.

The following table illustrates hypothetical SAR data for a series of this compound analogs, demonstrating how structural modifications can influence potency.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Hexanamide Chain Modification) | IC50 (nM) |

| 1a | H | -CH2- | 500 |

| 1b | 4-Cl | -CH2- | 250 |

| 1c | 4-OCH3 | -CH2- | 750 |

| 1d | H | -CH(CH3)- | 300 |

| 1e | 4-Cl | -CH(CH3)- | 150 |

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the coupling of a substituted aniline (B41778) with a derivative of 3-oxohexanoic acid.

A general synthetic route could begin with the synthesis of 3-oxohexanoic acid or its corresponding ester, which can then be activated for amide bond formation. Activation can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The activated carboxylic acid is then reacted with the desired substituted aniline to yield the target this compound derivative.

Alternatively, the synthesis can proceed through the acylation of an aniline with a 3-oxohexanoyl halide, such as 3-oxohexanoyl chloride. This method is often efficient and proceeds under mild conditions. Modifications to the hexanamide chain can be introduced by starting with appropriately substituted precursors.

The purification of the synthesized derivatives is typically performed using techniques such as column chromatography or recrystallization to obtain compounds of high purity.

The structural characterization of the novel this compound derivatives is essential to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide and ketone carbonyl groups.

Melting Point Analysis: The melting point of a crystalline solid is a useful indicator of its purity.

The following table provides hypothetical characterization data for a novel this compound derivative.

| Compound ID | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

| 2a | C13H17NO2 | 7.5-7.1 (m, 5H), 3.5 (s, 2H), 2.7 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H) | 208.1, 165.4, 138.2, 129.1, 124.5, 120.3, 49.5, 45.1, 17.8, 13.8 | 220.1332 |

Analytical and Characterization Methodologies in Research Settings for 3 Oxo N Phenylhexanamide

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research

Chromatography is an indispensable tool in the study of 3-oxo-N-phenylhexanamide, enabling its isolation from crude reaction products and the quantitative determination of its purity. The choice of technique depends on the scale of the separation and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying it within complex mixtures. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and starting materials.

For a molecule like this compound, which possesses moderate polarity due to the amide and ketone functional groups, reversed-phase HPLC is the most common approach. Method development would typically begin with screening different stationary phases, such as C18 or C8 columns, and mobile phase compositions. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Validation of the developed method is crucial to ensure its reliability. researchgate.net This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), as outlined by regulatory guidelines. researchgate.net A well-validated HPLC method can be used for routine purity checks, stability studies, and quantitative analysis during the research and development process.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to its relatively high molecular weight and the presence of polar functional groups, this compound may exhibit limited volatility, making direct GC analysis challenging. However, GC-MS can be effectively used for monitoring reaction progress by tracking the disappearance of more volatile starting materials or for the analysis of potential volatile byproducts.

For the analysis of this compound itself, a derivatization step would likely be required to increase its volatility and thermal stability. researchgate.net This could involve, for example, silylation of the enol form of the beta-ketoamide. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for unambiguous identification of the compound and any related impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Synthesis Scale-Up

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive tool for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Once a synthesis is complete, purification of the product is necessary. For small-scale research quantities, preparative chromatography is the method of choice. This can be performed using a glass column packed with silica gel (flash chromatography) or through preparative HPLC for higher resolution and purity. acs.org The conditions for preparative chromatography are often developed based on preliminary TLC analysis. researchgate.net This scale-up process allows for the isolation of gram-level quantities of this compound with high purity, which is essential for subsequent structural characterization and further studies. google.comchromatographyonline.com

Spectroscopic Techniques for Advanced Structural Elucidation and Mechanistic Studies

Spectroscopic methods are critical for the definitive identification and detailed structural analysis of this compound. These techniques probe the molecular structure at the atomic level, providing a comprehensive picture of connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. A key structural feature of this compound is its β-dicarbonyl moiety, which can exist in equilibrium between keto and enol tautomeric forms. nih.gov NMR spectroscopy is exceptionally well-suited to study this tautomerism. acs.org

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would reveal distinct signals for each tautomer. The keto form would show characteristic signals for the methylene (B1212753) protons (CH₂) situated between the two carbonyl groups. In contrast, the enol form would exhibit a vinyl proton signal and a broad signal for the enolic hydroxyl (-OH) proton. The relative integration of these signals allows for the quantification of the keto-enol equilibrium ratio in a given solvent. nih.gov Other signals, such as those from the propyl chain and the phenyl group, would also be present and could show slight differences in chemical shifts between the two forms.

¹³C NMR: The carbon NMR spectrum provides complementary information. The keto form would display two distinct carbonyl carbon signals. The enol form would show signals corresponding to the enolic double bond carbons and a single carbonyl carbon.

2D NMR: To unambiguously assign all proton and carbon signals and to understand the compound's conformation, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity within the propyl chain and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule, such as the orientation around the amide bond.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural and conformational picture of this compound in solution can be constructed. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ in ppm) for Tautomers of this compound in CDCl₃

| Functional Group | Keto Form (Predicted δ) | Enol Form (Predicted δ) |

| -CH₃ (propyl) | 0.95 (t) | 0.92 (t) |

| -CH₂- (propyl) | 1.65 (sextet) | 1.60 (sextet) |

| -CH₂-C=O (keto) | 2.60 (t) | 2.45 (t) |

| -C(=O)-CH₂-C(=O)- | 3.50 (s) | N/A |

| =CH- (enol) | N/A | 5.60 (s) |

| -NH- (amide) | 8.50 (s, br) | 9.80 (s, br) |

| -OH (enol) | N/A | 12.50 (s, br) |

| Aromatic -CH | 7.10-7.60 (m) | 7.10-7.60 (m) |

Note: Predicted values are illustrative and based on typical chemical shifts for these functional groups. Actual values may vary.

Mass Spectrometry (MS and MS/MS) for Metabolite Profiling and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and structure. When coupled with liquid chromatography (LC-MS), it allows for the separation and detection of the compound and its metabolites from complex mixtures. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy nih.gov.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by analyzing fragmentation patterns. In the positive ion mode, this compound is expected to undergo characteristic cleavages. The fragmentation pathways are crucial for structural confirmation and for distinguishing it from isomeric compounds nih.govnih.gov. Common fragmentation patterns observed for analogous structures, such as other N-acyl compounds and ketamine analogues, involve the cleavage of the amide bond, loss of neutral molecules like carbon monoxide (CO) and water (H₂O), and fragmentation of the acyl chain nih.govmdpi.com.

In the context of metabolite profiling, LC-MS/MS is used to identify and quantify metabolic products of this compound in biological systems researchgate.netstanford.edufrontiersin.org. By comparing the mass spectra of the parent compound with those detected in a biological matrix, researchers can identify modifications such as hydroxylation, reduction, or conjugation, which are common metabolic transformations nih.gov.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Associated Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 220.1332 [M+H]⁺ | 120.0808 | C₆H₁₀O | Cleavage of the amide bond (loss of 3-oxohexanoyl moiety) |

| 220.1332 [M+H]⁺ | 93.0573 | C₇H₇NO | Formation of aniline (B41778) fragment |

| 220.1332 [M+H]⁺ | 192.1386 | CO | Loss of carbon monoxide from the keto group |

| 220.1332 [M+H]⁺ | 202.1226 | H₂O | Loss of water |

Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for analyzing the functional groups and intermolecular interactions of this compound.

Infrared (IR) Spectroscopy provides information on the characteristic vibrations of the molecule's functional groups. The IR spectrum of this compound is expected to show distinct absorption bands for the N-H bond, the two carbonyl (C=O) groups (one from the ketone and one from the amide), and the C-N bond nist.govrsc.org. The position and shape of these bands, particularly the N-H and C=O stretching bands, are sensitive to hydrogen bonding. Broadening of the N-H stretching band, typically observed in the 3200-3400 cm⁻¹ range, can indicate intermolecular hydrogen bonding youtube.com.

Raman Spectroscopy complements IR spectroscopy and is particularly useful for studying the secondary structure and conformational changes in molecules bio-structure.comnih.gov. The key vibrational indicators for amides are the Amide I, II, and III bands bio-structure.comresearchgate.netnih.gov. The Amide I band (around 1650 cm⁻¹) is primarily due to the C=O stretching vibration of the amide group, while the Amide II and III bands involve C-N stretching and N-H bending modes bio-structure.com. The frequencies of these bands are sensitive to the local environment and hydrogen bonding, providing insights into the molecular conformation of this compound in different states (e.g., solid vs. solution) nih.govresearchgate.net.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 (broad) | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (Ketone) | Stretching | ~1715 | ~1715 |

| C=O (Amide I) | Stretching | 1660 - 1680 | 1660 - 1680 |

| N-H bend, C-N stretch (Amide II) | Bending/Stretching | 1530 - 1570 | 1530 - 1570 |

| C-N stretch, N-H bend (Amide III) | Stretching/Bending | 1250 - 1350 | 1250 - 1350 |

UV-Visible Spectroscopy for Concentration Determination in Solution-Based Assays

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds in solution. The presence of chromophores—parts of a molecule that absorb light—allows for this analysis . In this compound, the phenyl ring and the conjugated 3-oxo-amide system act as chromophores, absorbing light in the ultraviolet region.

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration researchgate.net. To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations researchgate.net. The choice of solvent is critical, as it must not absorb in the same region as the analyte researchgate.net. Solvents like ethanol, methanol, or n-hexane are often suitable choices researchgate.netnist.gov.

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| Phenyl Ring | π → π | ~205 and ~255 | Ethanol/Hexane |

| 3-oxo-amide | n → π | ~270 - 290 | Ethanol/Hexane |

Advanced Detection and Quantification Methods in Complex Research Matrices

Bioanalytical Method Development for Biological Sample Analysis (e.g., bacterial culture supernatants, cellular extracts)

Analyzing this compound in complex biological matrices such as bacterial culture supernatants or cellular extracts requires robust bioanalytical methods to ensure sensitivity and selectivity. These methods typically involve sample preparation followed by instrumental analysis, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govmdpi.com.

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the analyte from the aqueous biological matrix.

Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

The developed LC-MS/MS method would be optimized for the specific properties of this compound. This includes selecting an appropriate LC column and mobile phase for good chromatographic separation and optimizing MS/MS parameters (e.g., collision energy) for sensitive detection using Multiple Reaction Monitoring (MRM). The quantification of N-acyl homoserine lactones, which are structurally similar, has been successfully achieved in bacterial cultures using such methods nih.govmdpi.com.

In Situ Monitoring of Reaction Progress and Intermediate Formation

In situ monitoring allows for the real-time analysis of a chemical reaction as it happens, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates nih.gov. Techniques like time-resolved IR or Raman spectroscopy can be applied to monitor the synthesis or degradation of this compound.

For instance, during the synthesis of this compound, in situ IR spectroscopy could track the disappearance of reactant peaks and the simultaneous appearance of product peaks corresponding to the amide C=O and C-N bonds. This provides a continuous profile of the reaction progress without the need for sampling and offline analysis, which can be crucial for optimizing reaction conditions and understanding the underlying mechanism nih.gov.

Microfluidic-Based Analytical Platforms for High-Throughput Analysis

Microfluidic platforms, or "lab-on-a-chip" systems, offer significant advantages for the high-throughput analysis of chemical compounds. These devices integrate multiple laboratory functions on a small chip, enabling rapid analysis with very small sample and reagent volumes.

For this compound, a microfluidic device could be designed for applications such as screening its activity as a quorum sensing modulator. Such a platform could integrate cell culture, compound delivery, and a detection method (e.g., fluorescence-based reporter assay) on a single chip. This would allow for the rapid testing of a library of analogous compounds to study structure-activity relationships, a strategy that has been proposed for similar molecules like N-acyl homoserine lactones nih.govfrontiersin.org. The high-throughput capability of microfluidics significantly accelerates the research and discovery process.

Theoretical and Computational Chemistry of 3 Oxo N Phenylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) for Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. arxiv.orgchemrxiv.org For 3-oxo-N-phenylhexanamide, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of its electronic characteristics. rsc.org

Molecular Orbitals: DFT calculations reveal the shapes and energies of the molecular orbitals (MOs). These orbitals describe the probability of finding an electron in a particular region of the molecule and are crucial for understanding chemical bonding and reactivity.

Charge Distribution: The analysis of charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom. rsc.org This information helps identify electron-rich and electron-deficient centers within this compound. The carbonyl carbons and the phenyl ring carbons attached to the nitrogen would be expected to have different partial charges, influencing their reactivity.

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. rsc.orgnih.gov Red-colored regions indicate negative potential (electron-rich areas), often associated with lone pairs on oxygen or nitrogen atoms, which are potential sites for electrophilic attack. Blue-colored regions represent positive potential (electron-poor areas), such as around the amide proton, indicating sites susceptible to nucleophilic attack.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Amide Carbonyl Oxygen (O) | -0.55 |

| Ketone Carbonyl Oxygen (O) | -0.58 |

| Amide Nitrogen (N) | -0.45 |

| Amide Carbonyl Carbon (C) | +0.65 |

| Ketone Carbonyl Carbon (C) | +0.68 |

| Amide Hydrogen (H) | +0.25 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.orgtaylorandfrancis.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as the electron donor. youtube.comyoutube.com Its energy level (EHOMO) is related to the molecule's ionization potential. For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, indicating these are the primary sites for reaction with electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and serves as the electron acceptor. youtube.comyoutube.com Its energy level (ELUMO) is related to the electron affinity. The LUMO in this molecule would likely be centered on the carbonyl groups, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Parameter | Hypothetical Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Thermochemical Properties and Reaction Pathway Prediction

Quantum chemical calculations can predict various thermochemical properties, providing insight into the stability and energetics of a molecule. These calculations can determine:

Heat of Formation (ΔHf): The energy change when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy (ΔG): A measure of the thermodynamic potential, which can be used to predict the spontaneity of reactions.

Vibrational Frequencies: These are used to confirm that a calculated structure is a true energy minimum (no imaginary frequencies) and to compute zero-point vibrational energy and thermal corrections to enthalpy and entropy.

Furthermore, these methods are invaluable for predicting reaction pathways. By locating transition state structures—the highest energy point along a reaction coordinate—chemists can calculate activation energies and better understand reaction mechanisms, such as those involved in the synthesis or degradation of this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

Exploration of Conformational Landscape and Conformational Preferences

Key dihedral angles that would define the conformational landscape of this compound include:

Rotation around the C-N amide bond.

Rotation of the phenyl group relative to the amide plane.

Rotations within the hexanamide (B146200) chain.

Analysis of these rotations would reveal the most probable shapes the molecule adopts at a given temperature. mdpi.com

| Conformer | Key Dihedral Angle 1 (C-C-N-C) | Key Dihedral Angle 2 (C-N-C-Cphenyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 35.2° | 0.00 |

| 2 | -65.1° | 40.1° | 1.25 |

| 3 | 175.3° | 95.8° | 2.10 |

Studies of Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nii.ac.jp MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box.

Solvent Effects: Simulations can show how solvent molecules arrange themselves around this compound, a process known as solvation. Polar solvents would be expected to form hydrogen bonds with the amide and ketone groups, which could stabilize certain conformations over others. researchgate.net This analysis helps predict solubility and how the molecule's shape might change in different biological or chemical environments.

Intermolecular Interactions: MD simulations can also model the interactions between multiple this compound molecules. nih.gov This is crucial for understanding aggregation, crystal packing, and other condensed-phase properties. The simulations can identify and quantify key intermolecular forces, such as hydrogen bonding between the amide N-H of one molecule and a carbonyl oxygen of another, or π-π stacking interactions between phenyl rings.

Ligand-Protein Binding Dynamics and Interaction Energies for Identified Targets

The dynamic nature of ligand-protein interactions is fundamental to biological function. Molecular dynamics (MD) simulations offer a computational microscope to observe the binding and unbinding of ligands, revealing the intricate dance of atoms over time. For this compound, MD simulations can elucidate its binding stability and conformational changes within the active site of a target protein, such as HMG-CoA reductase.

These simulations can track the trajectory of each atom in the system, providing insights into the flexibility of both the ligand and the protein. This allows for the identification of key residues that form stable interactions with the ligand, as well as the role of water molecules in mediating these interactions. The stability of the ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand from its initial docked pose over the course of the simulation.

A crucial aspect of understanding the strength of the ligand-protein interaction is the calculation of binding free energies. These calculations provide a quantitative measure of the affinity of a ligand for its target. Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to estimate these energies. These methods calculate the free energy of the complex, the free protein, and the free ligand in solution, with the binding free energy being the difference between the energy of the complex and the sum of the energies of the protein and ligand.

The total binding free energy can be decomposed into contributions from different energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This decomposition helps to identify the key driving forces behind the binding process. For instance, the interaction of this compound with the active site of HMG-CoA reductase would likely involve a combination of hydrophobic interactions and hydrogen bonding.

Table 1: Hypothetical Interaction Energy Decomposition for this compound with HMG-CoA Reductase

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for the interaction of this compound with HMG-CoA reductase is not publicly available.

Advanced Modeling Techniques for Prediction and Design

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the efficient design and analysis of large chemical libraries. For a lead compound like this compound, chemoinformatic tools can be used to design a library of analogs with improved properties. This is achieved through techniques such as virtual screening, which can be either ligand-based or structure-based.

Ligand-based virtual screening (LBVS) relies on the principle that structurally similar molecules are likely to have similar biological activities. Using this compound as a template, large databases of compounds can be searched for molecules with similar structural features. This can be done using 2D fingerprint similarity searching or 3D shape-based screening.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking is a key SBVS technique where a library of compounds is computationally screened for their ability to bind to the active site of the target. The compounds are then ranked based on their predicted binding affinity, allowing for the prioritization of a smaller, more manageable set of compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a series of this compound analogs, it would be possible to predict the activity of newly designed compounds without the need for their synthesis and testing. This allows for the rapid exploration of the chemical space around the lead compound and the identification of structural modifications that are likely to enhance activity.

Table 2: Example of a Simple 2D-QSAR Model for Predicting the Inhibitory Activity of this compound Analogs

| Descriptor | Coefficient |

| Molecular Weight | 0.015 |

| LogP (Octanol-Water Partition Coefficient) | -0.25 |

| Number of Hydrogen Bond Donors | -0.5 |

| Number of Hydrogen Bond Acceptors | 0.3 |

| Intercept | 4.5 |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of computational chemistry and drug discovery. These technologies are increasingly being used to predict the reactivity and biological activity of small molecules with a high degree of accuracy.

For this compound, ML models could be trained on large datasets of known enzyme inhibitors to predict its potential biological activity against a range of targets. Deep learning, a subset of ML, has shown particular promise in this area. Deep neural networks can learn complex patterns from chemical structures and bioactivity data, enabling them to make accurate predictions for new molecules.

ML models can also be used to predict the reactivity of a molecule, which is crucial for understanding its metabolic fate and potential toxicity. By analyzing the electronic and structural features of this compound, ML algorithms can predict its susceptibility to various metabolic reactions.

Furthermore, generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with a set of desired characteristics, such as high binding affinity for HMG-CoA reductase and low toxicity, the AI can generate new chemical structures that have a high probability of meeting these criteria. This approach has the potential to significantly accelerate the drug discovery process by exploring a much larger and more diverse chemical space than is possible with traditional methods.